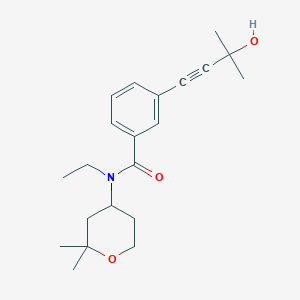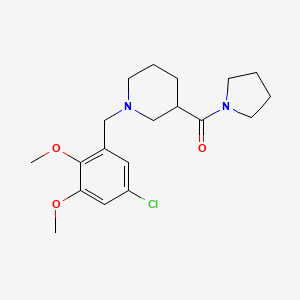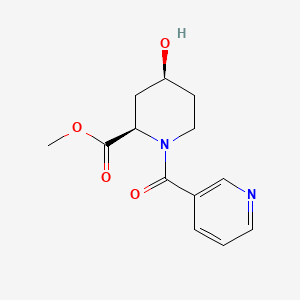![molecular formula C17H23N5O2 B3793147 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide](/img/structure/B3793147.png)
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide
Descripción general
Descripción
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
The synthesis of 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. In medicine, it has been investigated for its potential use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. In industry, it is used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in disease progression, such as β-secretase and glycogen synthase kinase 3β. These interactions lead to the modulation of various cellular processes, including the reduction of amyloid beta formation and tau phosphorylation in Alzheimer’s disease models .
Comparación Con Compuestos Similares
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide can be compared with other triazole derivatives, such as 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. While both compounds share a similar triazole core, they differ in their substituents and biological activities. The unique combination of substituents in this compound contributes to its distinct biological properties and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-9-7-14(8-10-21)18-17(23)16-12-22(20-19-16)11-13-3-5-15(24-2)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWGPDNNHGYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3793065.png)

![methyl 5-[2-({[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3793076.png)
![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3793083.png)
![(1R,2R)-1-[4-(methoxymethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3793084.png)
![8-methyl-3-{2-oxo-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B3793085.png)
![1-(3-{[(cyclopropylmethyl)(propyl)amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3793088.png)
![N-(1-phenylcyclopropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3793093.png)


![3-(1H-pyrazol-4-yl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B3793109.png)
![({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-ylamine](/img/structure/B3793121.png)
![2-methyl-8-(pyrrolidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3793128.png)
![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B3793151.png)
